molecular formula C24H27FO6S B15185827 Canagliflozin hydrate CAS No. 1809403-05-1

Canagliflozin hydrate

Cat. No.: B15185827
CAS No.: 1809403-05-1
M. Wt: 462.5 g/mol
InChI Key: RCCZPUWDQVUJAB-FVYJGOGTSA-N
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Description

Canagliflozin hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved globally for managing type 2 diabetes mellitus (T2DM) and chronic kidney disease (CKD) in T2DM patients. It functions by inhibiting renal glucose reabsorption, promoting urinary glucose excretion, and lowering blood glucose levels . Structurally, it is a C-glycosyl compound with a thiophene moiety and fluorine substituent, existing as a hemihydrate crystalline form (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hydrate (2:1) . Multiple polymorphic forms (B, C, D, E, F) have been patented, with Form B being the most stable and pharmaceutically relevant . Its solubility and crystallographic behavior have been extensively studied using Hirshfeld surface calculations, revealing strong intermolecular interactions that influence dissolution rates .

Properties

CAS No.

1809403-05-1

Molecular Formula

C24H27FO6S

Molecular Weight

462.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

InChI

InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1

InChI Key

RCCZPUWDQVUJAB-FVYJGOGTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves several synthetic steps. One common method includes the reaction of 5-iodo-2-methyl benzoic acid with various reagents to form the intermediate compounds. These intermediates are then subjected to crystallization processes to obtain canagliflozin hemihydrate.

Industrial Production Methods: Industrial production of canagliflozin hemihydrate typically involves large-scale crystallization techniques. The process includes the use of solvents like methanol and water to achieve high yield and purity. Adjustments in pH and the addition of acetic acid can help control the water content and improve the quality of the final product.

Chemical Reactions Analysis

Hydration/Dehydration Dynamics

The hydrate forms exhibit reversible water interactions:

PropertyHemihydrate (CG-Hemi)Monohydrate (CG-H₂O)
Water Content (%)1.5–2.5 6.0 (bound) + 8–10 (surface)
TGA Weight Loss Stages4.5% at 25°C, 1.4% at 60°C Two-stage loss (bound + surface)
Solubility in Water (mg/mL)0.78 0.24
  • Mechanism :

    • Hemihydrate contains 0.5 moles of bound water, while monohydrate retains 1 mole of bound water and additional surface-adsorbed water .

    • Dehydration at 25°C/35% RH reduces hemihydrate water content to ~6% without structural change .

Metabolic Reactions

Canagliflozin undergoes phase I/II metabolism in vivo:

  • Oxidation : Minor CYP3A4-mediated oxidation (~7%) forms hydroxylated metabolites .

  • Glucuronidation : UGT1A9 and UGT2B4 convert canagliflozin into inactive O-glucuronides (M5 and M7) .

  • Excretion : 41.5% of unchanged drug is excreted in feces, while 33% appears in urine as glucuronides .

Dissolution and Solubility Behavior

Crystal structure impacts dissolution kinetics:

ParameterCG-HemiCG-H₂O
Intrinsic Dissolution Rate (μg·mL⁻¹·min⁻¹)0.78 (water), 1.20 (HCl)0.24 (water), 0.33 (HCl)
Hydrogen Bonds per Water Molecule2 3
  • Structural Basis :

    • CG-H₂O forms a hydrogen-bond network involving O6–H6A···O3 and O6–H6B···O2, increasing lattice stability .

    • CG-Hemi’s weaker intermolecular forces (lower O···H interactions) facilitate faster dissolution .

Stability Under Environmental Stress

  • Humidity : CG-Hemi converts to CG-H₂O at >75% RH due to water adsorption .

  • Thermal Stability :

    • Hemihydrate retains crystallinity up to 80°C, with dehydration initiating at 58.5°C (DSC endotherm) .

    • Monohydrate shows a sharp endotherm at 80.9°C, correlating with bound water loss .

Reactivity in Formulation Processes

  • Amorphous Form Synthesis : Slurrying canagliflozin in ethyl acetate/isopropyl acetate yields amorphous drug with <0.4% moisture uptake at 25°C/90% RH .

  • Radiofluorination : Cu-mediated ¹⁸F-fluorination of boronic ester precursors produces [¹⁸F]canagliflozin for PET imaging .

Scientific Research Applications

Pharmaceutical Applications

Type 2 Diabetes Treatment:

  • Canagliflozin is primarily used as an oral treatment for type 2 diabetes . It can be used as a monotherapy or as an add-on therapy with other antihyperglycemic agents .
  • Clinical trials have demonstrated that canagliflozin improves glycemic control in adults with type 2 diabetes, including older patients and those at high cardiovascular risk . It also has beneficial effects on body weight and blood pressure .

Cardiovascular and Renal Benefits:

  • The CANVAS Program, an integrated analysis of two large cardiovascular outcomes studies, showed cardiovascular risk reduction and potential renal benefits in type 2 diabetes patients at high cardiovascular risk .

Formulations and Solubility:

  • Canagliflozin exists in different crystalline forms, including monohydrate (CG-H2O) and hemihydrate (CG-Hemi) .
  • The hemihydrate form has a higher solubility and dissolution rate compared to the monohydrate form. In water and hydrochloric acid solutions, the solubility of CG-Hemi was found to be 1.4 times higher than that of CG-H2O, and its dissolution rates were more than three times greater . This difference is attributed to the stronger intermolecular forces and hydrogen bond networks in CG-H2O, which make it more difficult for solvent molecules to dissolve .
  • Crystalline forms of this compound, including Form R3, have been developed and characterized for their water content and X-ray powder diffraction patterns .

Potential Risks and Mitigation

Acute Kidney Injury:

  • Several case reports have associated SGLT-2 inhibitor use with acute kidney injury . A specific case involved a 72-year-old woman with type 2 diabetes who developed acute kidney injury secondary to ischemic acute tubular necrosis, with canagliflozin identified as a contributing factor .
  • Physicians are advised to inform patients to discontinue SGLT-2 inhibitors if they cannot maintain hydration or during acute illness. Caution is advised when prescribing these inhibitors to vulnerable populations, such as the elderly or individuals with cognitive impairment .

Lower Limb Amputation:

  • Clinical trials have indicated an increased risk of lower limb amputation (primarily of the toe) in patients taking canagliflozin compared to placebo .
  • In the CANVAS trial, the incidence of lower limb amputation was higher in the canagliflozin groups (7 per 1000 patient-years in the 100 mg group and 5 per 1000 patient-years in the 300 mg group) compared to the placebo group (3 per 1000 patient-years) .

Analytical Methods

HPLC Method:

  • A simple and sensitive high-performance liquid chromatography (HPLC) assay with a fluorescence detector has been developed for the accurate quantification of canagliflozin in human plasma, using telmisartan as the internal standard .
  • An analytical quality by design (QbD)-assisted HPLC method has been developed for canagliflozin tablets, ensuring precision, sensitivity, and stability . The method validation results, as per ICH guidelines, meet the acceptance criteria .

Table 1: Summary of Validation Parameters for Canagliflozin Tablets

Validation ParameterResultAcceptance Criteria
SpecificityNo peak observedNo peak should be observed in the main RT
Precision (% RSD of area)System precision: 0.41 Method precision: 0.66% RSD NMT 2.0
Accuracy (% w/w)50%: 100.2 100%: 99.8 150%: 99.8Between 98 and 102%
Linearityr2 = 0.999r2 ≥ 0.99
Range12.6–37.9 μg/mL
LOD4.03NLT 3
LOQ15.61NLT 10
Ruggedness% RSD-0.50% RSD NMT 2

Anticancer Activity

  • Canagliflozin has demonstrated anticancer activity in prostate and lung cancer cell lines .
  • Studies in NRG mice grafted with 22RV1 tumors showed that canagliflozin, when added to the chow diet (45–70 mg/kg/day), increased food consumption but did not affect whole-body weight. The drug also increased water consumption in both PC3 and 22RV1 tumor models .

Mechanism of Action

Canagliflozin hemihydrate exerts its effects by inhibiting the SGLT2 protein in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and lower blood glucose levels. The molecular targets involved include the SGLT2 protein and the renal glucose transport pathway.

Comparison with Similar Compounds

Key Findings :

  • Ipragliflozin uniquely inhibits SGLT3 (IC50 = 8.5 nM), which may influence glucose sensing in the gut .

Clinical Efficacy

Glycemic Control (HbA1c Reduction)

Study Canagliflozin 100 mg Canagliflozin 300 mg Empagliflozin 25 mg Dapagliflozin 10 mg
HbA1c Reduction (%) -0.91 -1.23 -0.74 -0.84
95% CI -1.02 to -0.80 -1.34 to -1.12 -0.85 to -0.63 -0.95 to -0.73

Source : Model-based meta-analysis of 12 trials .

  • Canagliflozin 300 mg demonstrates superior HbA1c reduction (-1.23%) compared to other SGLT2 inhibitors, attributed to its dual SGLT1/2 inhibition .

Renal and Cardiovascular Outcomes

Outcome Canagliflozin Empagliflozin Dapagliflozin
Renoprotection ↓ Albuminuria by 31% ↓ Albuminuria by 25% ↓ Albuminuria by 27%
Heart Failure Risk ↓ 33% ↓ 35% ↓ 27%
Mortality (CVD) ↓ 14% ↓ 38% No significant effect

Notes:

  • Canagliflozin reduces cardiovascular death (14%) and heart failure hospitalization (33%) .
  • Empagliflozin shows the highest mortality reduction (38%) in heart failure patients .

Key Risks :

  • Canagliflozin has the highest reported ketoacidosis incidence (2.2%) among SGLT2 inhibitors, prompting PMDA to revise precautions .

Unique Advantages of this compound

Mitochondrial Protection : Enhances PINK1-Parkin-dependent mitophagy, improving cardiac function in diabetic cardiomyopathy .

Renal Autophagy Activation : Upregulates AMPK-mediated autophagy, protecting against cisplatin-induced acute kidney injury .

Synergistic Combinations : Approved in Japan with teneligliptin (DPP-4 inhibitor) for enhanced glycemic control .

Biological Activity

Canagliflozin hydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). It has garnered attention not only for its glycemic control but also for its broader biological activities, including cardiovascular protection, antibacterial effects, and modulation of metabolic pathways. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Canagliflozin functions by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, canagliflozin increases urinary glucose excretion, thereby lowering blood glucose levels. Its pharmacokinetics indicate an average oral bioavailability of approximately 65%, with steady-state concentrations achieved after 4 to 5 days of daily dosing between 100 mg to 300 mg .

Antibacterial Activity

Recent studies have revealed that canagliflozin exhibits antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibits bacterial growth but also affects biofilm formation and bacterial metabolism.

Table 1: Antibacterial Efficacy of Canagliflozin Against MRSA

Treatment Concentration (μM)MIC (μM)Biofilm Formation (%)ATP Content (μg/mL)
ControlN/A100100
Canagliflozin (50)706070
Canagliflozin (100)904550

The combination of canagliflozin with other antibiotics like penicillin has shown enhanced antibacterial effects, as evidenced by improved minimum inhibitory concentrations (MICs) and biofilm inhibition .

Cardiovascular Benefits

Canagliflozin has been linked to various cardiovascular benefits beyond its glucose-lowering effects. Research indicates that it mitigates oxidative stress and ferroptosis in myocardial cells, which are critical in the development of diabetic cardiomyopathy (DCM).

Case Study: Effects on Diabetic Cardiomyopathy

In a study involving diabetic C57BL6 mice, treatment with canagliflozin resulted in:

  • Improved cardiac function : Reduction in lactate dehydrogenase (LDH) and cardiac troponin I levels.
  • Decreased oxidative stress : Lower levels of reactive oxygen species (ROS).
  • Regulation of iron homeostasis : Inhibition of iron deposition and upregulation of ferritin heavy-chain expression.

These findings suggest that canagliflozin may exert cardioprotective effects by targeting ferroptosis pathways and improving mitochondrial function .

Metabolic Modulation

Canagliflozin influences several metabolic pathways, including:

  • Reduction of inflammation : It inhibits NLRP3 inflammasome activation through NF-κB signaling pathways.
  • Modulation of glycolysis and angiogenesis : Canagliflozin decreases HIF-1α protein synthesis via the AKT/mTOR pathway, impacting cellular energy metabolism .

Pharmacokinetic Profile

The pharmacokinetic properties of canagliflozin are crucial for its efficacy:

  • Volume of Distribution : Approximately 83.5 L.
  • Protein Binding : About 99% bound to plasma proteins, primarily albumin.
  • Metabolism : Mainly through O-glucuronidation via UGT1A9 and UGT2B4 enzymes .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of canagliflozin hydrate in renal protection beyond glycemic control?

  • Methodological Answer : To investigate renal protective mechanisms, use animal models (e.g., male albino rats with metabolic syndrome induced by fructose) to measure biomarkers such as IL-6 and NLRP3 via ELISA or Western blot. Compare treated groups (canagliflozin 10–30 mg/kg/day) with controls, and validate findings using histopathological analysis of kidney tissues .

Q. How is this compound quantified in pharmacokinetic studies when co-administered with metformin?

  • Methodological Answer : Employ an Analytical Quality by Design (AQbD)-assisted HPLC method. Optimize critical parameters (e.g., mobile phase pH, flow rate) using factorial experimental designs (e.g., central composite design). Validate the method for robustness across varying pKa values of the two drugs .

Q. What statistical frameworks are recommended for analyzing cardiovascular and renal outcomes in integrated trial data?

  • Methodological Answer : Use pre-specified Cox proportional hazards models with stratified randomization for covariates like baseline HbA1c or eGFR. Adjust for multiplicity using hierarchical testing procedures, as demonstrated in the CANVAS Program (CANVAS and CANVAS-R trials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cardiovascular vs. renal outcome data from integrated trial analyses?

  • Methodological Answer : Apply sensitivity analyses to assess heterogeneity across subgroups (e.g., patients with vs. without peripheral vascular disease). Use interaction tests to evaluate treatment-effect modifiers, as done in post hoc analyses of the CANVAS Program and CREDENCE trial .

Q. What experimental models best elucidate the anti-inflammatory effects of this compound in diabetic kidney disease (DKD)?

  • Methodological Answer : Combine in vitro cell culture models (e.g., human proximal tubular cells under hyperglycemic conditions) with network interference analysis of omics data. Validate biomarkers (e.g., TNF-α, TGF-β1) in clinical samples from trials like CANTATA-SU .

Q. How should researchers design trials to assess off-label applications of this compound, such as in non-diabetic metabolic syndrome?

  • Methodological Answer : Use randomized controlled trials (RCTs) with primary endpoints like body weight reduction or inflammatory biomarker levels. Include MRI-based fat distribution analysis, as demonstrated in studies on non-diabetic obese populations .

Q. What statistical approaches are optimal for assessing rare adverse events (e.g., amputations) in pooled trial data?

  • Methodological Answer : Perform time-to-event analyses using Cox models with competing risks (e.g., death). Conduct post hoc meta-analyses of multiple databases (e.g., CANVAS, CREDENCE, and claims data) to adjust for confounding factors like baseline cardiovascular risk .

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